molecular formula C8H5BrN2O B1285659 2-Bromo-5-phenyl-1,3,4-oxadiazole CAS No. 51039-53-3

2-Bromo-5-phenyl-1,3,4-oxadiazole

Cat. No. B1285659
CAS RN: 51039-53-3
M. Wt: 225.04 g/mol
InChI Key: XMTNHCRGHQLOEX-UHFFFAOYSA-N
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Description

2-Bromo-5-phenyl-1,3,4-oxadiazole is a compound that belongs to the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The presence of the bromo and phenyl substituents on the oxadiazole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications .

Synthesis Analysis

The synthesis of derivatives of 2-Bromo-5-phenyl-1,3,4-oxadiazole involves multiple steps, starting from basic precursors to the final oxadiazole compounds. For instance, the synthesis of N-substituted derivatives involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by conversion to carbohydrazide and subsequent reactions leading to the target compounds . Another approach includes the dehydration of diarylhydrazide to yield 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives . The synthesis routes are characterized by various reaction conditions, such as the use of weak bases, polar aprotic solvents, and specific catalysts like palladium in Suzuki cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallographic studies have revealed that substituents on the oxadiazole ring can influence the planarity of the molecule, which is crucial for its electronic properties and reactivity . The molecular orbital calculations, such as semi-empirical and ab initio methods, have provided insights into the bond angles, bond lengths, and torsion angles, which are remarkably close to the experimental values .

Chemical Reactions Analysis

The reactivity of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives has been explored in various chemical reactions. For example, the reaction with sodium azide in anhydrous dimethylformamide leads to deoxygenative coupling reactions . The bromine substituent on the oxadiazole ring is reactive and can participate in further chemical transformations, such as Suzuki cross-coupling reactions to yield symmetrically substituted derivatives . Additionally, reactions with bromine and lead tetra-acetate have been used to synthesize triazolo[3,4-b][1,3,4]oxadiazoles, showcasing the versatility of the oxadiazole ring as a reactive site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives are influenced by the nature of the substituents attached to the oxadiazole ring. These properties include absorption and emission spectra, photoluminescent properties, and electrochemical behavior . The presence of aryl groups affects the UV absorption and photoluminescent properties, which are important for applications in optoelectronics and as electroluminescent materials . The nonlinear optical properties of these derivatives have also been investigated, indicating their potential use in optical limiting applications .

Scientific Research Applications

1. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry Oxadiazoles, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, are heterocyclic compounds that have been studied extensively in medicinal chemistry . They have been employed in the preparation of various drugs with anti-cancer, anti-HIV, anti-TB, and anti-hepatitis properties . For instance, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have shown anti-breast cancer activity against receptor-positive (MCF-7) and receptor-negative (MDA-MB 231) breast cancer cell lines .

2. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Solar Cell Applications Oxadiazole derivatives have also been introduced as both auxiliary acceptor and spacer in dye-sensitized solar cell studies with significant efficiency . The specific methods of application or experimental procedures would depend on the design of the solar cell and the role of the oxadiazole derivative within it.

3. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Diode and Liquid Crystal Fields Oxadiazole derivatives, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have found applications in diode and liquid crystal fields . They are suitable materials in the construction of Organic Light-Emitting Diodes (OLEDs) .

4. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antimicrobial Applications Oxadiazole derivatives, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have been found to possess antimicrobial properties . For instance, 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline derivatives have shown antimicrobial activity against S. aureus, E. coli, B. Subtilis, and P. aeruginosa .

5. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antiviral Applications Oxadiazole derivatives have also been reported to have antiviral properties . The specific methods of application or experimental procedures would depend on the design of the antiviral drug and the role of the oxadiazole derivative within it .

6. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antidiabetic Applications Oxadiazoles, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have been studied for their antidiabetic properties . The specific methods of application or experimental procedures would depend on the design of the antidiabetic drug and the role of the oxadiazole derivative within it .

properties

IUPAC Name

2-bromo-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTNHCRGHQLOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585415
Record name 2-Bromo-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-phenyl-1,3,4-oxadiazole

CAS RN

51039-53-3
Record name 2-Bromo-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-phenyl-1,3,4-oxadiazole
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Reactant of Route 6
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Citations

For This Compound
8
Citations
M Olesiejuk, A Kudelko - Applied Sciences, 2022 - mdpi.com
Apart from carbon atoms, some cyclic molecules contain other elements and play an extraordinary role in human life. Among these systems, 1,3,4-oxadiazole derivatives deserve …
Number of citations: 2 www.mdpi.com
KP Harish, KN Mohana, L Mallesha… - Letters in Drug …, 2013 - ingentaconnect.com
A series of new 2,5-disubstituted-1,3,4-oxadiazole derivatives 8(ao) was synthesized by the reaction of 1-(5- phenyl-1,3,4-oxadiazol-2-yl)piperazine with various sulfonyl chlorides. The …
Number of citations: 5 www.ingentaconnect.com
D Seyferth, H Shih - Journal of the American Chemical Society, 1973 - ACS Publications
Spectral studies suggested that III was 2-chloro-4-carboethoxy-5-ethoxy-1, 3-oxazole, as indicated. Its proton nmr spectrum showed signals dueto two non-equivalent OEt groups and its …
Number of citations: 15 pubs.acs.org
WW Zhao, YC Shao, AN Wang, JL Huang, CY He… - Organic …, 2021 - ACS Publications
We present herein a visible-light-induced [3 + 2] cycloaddition of a hypervalent iodine(III) reagent with α-ketoacids for the construction of 5-CF 3 -1,3,4-oxadiazoles that are of …
Number of citations: 14 pubs.acs.org
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
Stimulator of interferon gene (STING) is a critical adaptor protein that has a pivotal role in triggering inherent immune responses to infection. STING-linked interferon production has …
Number of citations: 3 pubs.acs.org
EV Zarudnitskii, II Pervak, AS Merkulov, AA Yurchenko… - Tetrahedron, 2008 - Elsevier
The reactivity of 2-aryl-5-trimethylsilyl-1,3,4-oxadiazoles toward different types of electrophiles was investigated. These silanes readily react with chlorine, bromine, aliphatic acyl …
Number of citations: 64 www.sciencedirect.com
RT McIver, JH Silvers - Journal of the American Chemical Society, 1973 - ACS Publications
(5) For this study the monosubstituted phenoxide ions were generated by reaction of CH3O'with the corresponding neutral phenol. Methyl nitrite captures low energy electrons efficiently …
Number of citations: 88 pubs.acs.org
N Salvanna, B Das - Synlett, 2014 - thieme-connect.com
Several 2-alkynyl 1,3,4-oxadiazoles have been synthesized efficiently by employing palladium-catalyzed cross-coupling under Sonogashira reaction conditions. This reaction has been …
Number of citations: 8 www.thieme-connect.com

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